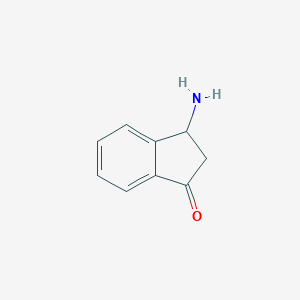

3-Amino-1-indanone

Description

Propriétés

IUPAC Name |

3-amino-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXHMCTUYDVMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327796 | |

| Record name | 3-AMINO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117291-44-8 | |

| Record name | 3-AMINO-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-indanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts acylation of an amino-substituted benzene derivative. This reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) or triflic acid (TfOH) in an inert solvent like dichloromethane (CH2Cl2) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Additionally, green chemistry approaches, such as microwave-assisted synthesis and high-intensity ultrasound, are explored to enhance efficiency and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-1-indanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-amino-1-indanol.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Neuropharmacology : 3-Amino-1-indanone is being investigated for its effects on neurotransmitter systems, particularly in the modulation of glutamate and GABA. Preliminary studies suggest that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

Antiviral Properties : There is emerging evidence that this compound may exhibit antiviral activity, particularly against viruses like hepatitis C. It has been noted that this compound can enhance the efficacy of standard antiviral therapies when used in combination with other agents .

Anticancer Activity : In vitro studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC₅₀ value of 86 μM against liver cancer cells (WRL-68), indicating its potential as an anticancer agent .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its unique indane structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

Synthesis of Derivatives : The compound can be used to synthesize a variety of derivatives through reactions such as cycloaddition and functionalization. For example, methods have been developed for the synthesis of chiral 3-aryl-1-indanones via enantioselective processes, yielding high purity compounds suitable for further biological evaluation .

Biological Studies

Biological Activity : Research indicates that derivatives of this compound possess significant biological activities, including antibacterial and anti-inflammatory properties. These derivatives have been tested against various pathogens and have shown promising results .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Amino-1-indanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the indanone core can interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 3-Amino-1-indanone with structurally or functionally related compounds, highlighting differences in properties, applications, and pharmacological relevance:

Structural and Functional Differences

- Amino Position: this compound’s amino group at the 3-position contrasts with 2-aminoindane derivatives (e.g., SU-8629), where the amino group is at the 2-position. This positional isomerism significantly impacts biological activity; SU-8629 exhibits potent analgesia, while this compound is primarily a synthetic intermediate .

- Ketone vs. Diketone: Unlike 1,3-Indanedione (a diketone), this compound has a single ketone group, reducing its chelation capacity but enhancing stability in nucleophilic reactions .

- Ring Systems: 5-Amino-2-cyclopropylisoindoline-1,3-dione features an isoindoline-dione core, providing distinct electronic properties for targeting enzymes like BACE-1 , whereas this compound’s indanone scaffold is more rigid, favoring planar interactions in drug design .

Activité Biologique

3-Amino-1-indanone is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity . A study highlighted its ability to inhibit the proliferation of various cancer cell lines. For instance, it showed a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values reported at 15 µM and 20 µM, respectively .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . It displayed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Neuroprotective Effects

Neuroprotective potential has been observed in studies involving models of neurodegenerative diseases. This compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival in vitro under conditions mimicking Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : It has been shown to inhibit acetylcholinesterase (AChE), which is crucial in the management of Alzheimer's disease. The compound exhibited an IC50 value of 14.8 nM, indicating potent inhibition .

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its neuroprotective effects, enhancing cellular resilience against oxidative damage .

- Modulation of Cell Signaling Pathways : Research indicates that this compound affects various signaling pathways involved in apoptosis and cell survival, suggesting a role in cancer therapy .

Case Study 1: Anticancer Efficacy

In a comparative study, this compound was tested alongside established anticancer agents. The results indicated that it not only inhibited tumor growth but also induced apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of ischemic stroke revealed that administration of this compound significantly reduced infarct size and improved functional recovery, supporting its potential as a therapeutic agent for neuroprotection .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-1-indanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves reductive amination of 1-indanone derivatives or nucleophilic substitution on halogenated indanones. For example, catalytic hydrogenation with ammonia in the presence of Raney nickel has been reported to yield moderate-to-high purity products (40–80%) depending on solvent polarity and temperature control (e.g., ethanol vs. THF at 60–80°C) . Characterization via H NMR (δ 6.8–7.2 ppm aromatic protons) and HPLC (C18 column, acetonitrile/water gradient) is critical to confirm structural integrity and purity.

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Purity validation requires a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FT-IR) methods. For instance, HPLC with UV detection at 254 nm can detect impurities at concentrations <0.1%, while C NMR resolves carbonyl (C=O) and amine (NH) functional groups . Cross-referencing with NIST Chemistry WebBook data (e.g., CAS 6351-10-6 for 1-indanone derivatives) ensures spectral alignment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Despite limited hazard data for this compound, analogs like 3-aminophenol require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation, as recommended for structurally similar amino-aromatics .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for synthesizing this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict transition states and energy barriers for reductive amination or electrophilic substitution. For example, modeling the steric effects of substituents on 1-indanone’s carbonyl group can guide solvent selection (polar aprotic vs. protic) to enhance regioselectivity . Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare to experimental yields.

Q. How do substituents on the indanone ring affect the photophysical properties of this compound?

- Methodological Answer : Electron-donating groups (e.g., -OCH) at the 5-position redshift fluorescence emission (λem ~450–500 nm), while electron-withdrawing groups (e.g., -NO) quench quantum yields. Use time-resolved fluorescence spectroscopy and TD-DFT calculations to correlate substituent effects with excited-state dynamics .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Flow chemistry systems with real-time monitoring (e.g., inline IR spectroscopy) reduce byproducts by maintaining precise temperature and stoichiometric control. For batch processes, gradient crystallization (e.g., ethanol/water mixtures) isolates the target compound from dimeric or oxidized byproducts .

Methodological Frameworks

- Data Contradiction Analysis : Follow iterative triangulation ( ):

- Compare raw datasets from conflicting studies (e.g., NMR shifts, bioassay IC).

- Identify variables (e.g., solvent purity, catalyst aging).

- Replicate key experiments under controlled conditions.

- Experimental Design : Use the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. Example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.